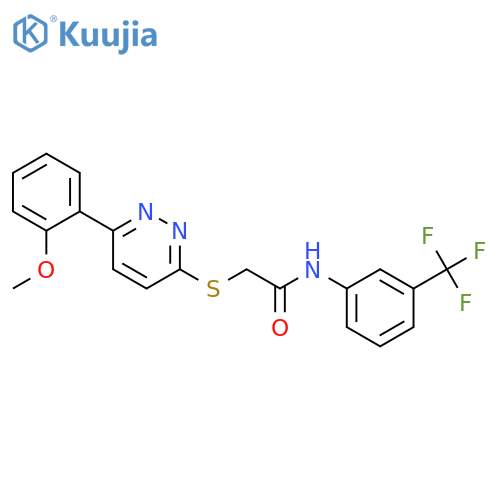Cas no 896044-61-4 (2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide)

896044-61-4 structure
商品名:2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide
2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide
- 2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
- AKOS024618399
- 2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
- 2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- 896044-61-4
- F1899-0864
-
- インチ: 1S/C20H16F3N3O2S/c1-28-17-8-3-2-7-15(17)16-9-10-19(26-25-16)29-12-18(27)24-14-6-4-5-13(11-14)20(21,22)23/h2-11H,12H2,1H3,(H,24,27)
- InChIKey: DLBUNBGIPXKWRM-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC(C(F)(F)F)=C1)(=O)CSC1=NN=C(C2=CC=CC=C2OC)C=C1
計算された属性
- せいみつぶんしりょう: 419.09153242g/mol
- どういたいしつりょう: 419.09153242g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 538
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 89.4Ų
2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1899-0864-15mg |
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide |
896044-61-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F1899-0864-1mg |
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide |
896044-61-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1899-0864-2mg |
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide |
896044-61-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1899-0864-50mg |
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide |
896044-61-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F1899-0864-4mg |
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide |
896044-61-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1899-0864-20μmol |
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide |
896044-61-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1899-0864-3mg |
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide |
896044-61-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1899-0864-10mg |
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide |
896044-61-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1899-0864-25mg |
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide |
896044-61-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F1899-0864-30mg |
2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide |
896044-61-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide 関連文献
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
896044-61-4 (2-{6-(2-methoxyphenyl)pyridazin-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide) 関連製品
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 307-59-5(perfluorododecane)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
